molecular formula C7H12O B6155071 3-(1-methylcyclopropyl)propanal CAS No. 120077-81-8

3-(1-methylcyclopropyl)propanal

Cat. No.: B6155071
CAS No.: 120077-81-8
M. Wt: 112.17 g/mol
InChI Key: DGFPYIKCOKQJPR-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)propanal is an aldehyde derivative featuring a methyl-substituted cyclopropane ring attached to the third carbon of a propanal chain. The cyclopropyl group introduces steric and electronic effects that may influence its reactivity, stability, and applications.

Properties

CAS No.

120077-81-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-(1-methylcyclopropyl)propanal

InChI

InChI=1S/C7H12O/c1-7(4-5-7)3-2-6-8/h6H,2-5H2,1H3

InChI Key

DGFPYIKCOKQJPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCC=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-methylcyclopropyl)propanal typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.

    Methylation: The cyclopropyl ring is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Formylation: The final step involves the introduction of the formyl group. This can be accomplished through the reaction of the methylcyclopropyl compound with a formylating agent like ethyl formate in the presence of a base like sodium ethoxide.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions:

3-(1-methylcyclopropyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: 3-(1-methylcyclopropyl)propanoic acid.

    Reduction: 3-(1-methylcyclopropyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

3-(1-methylcyclopropyl)propanal is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology:

In biological research, the compound can be used to study the effects of aldehydes on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine:

The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1-methylcyclopropyl)propanal with structurally related aldehydes, highlighting molecular properties and applications inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications Evidence Source
This compound C₇H₁₂O* ~112.17* Aldehyde Hypothesized stability from cyclopropane ring; potential niche applications N/A (inferred)
3-(2-Chlorophenyl)propanal C₉H₉ClO 168.62 Aldehyde Lab reagent (95% purity); aromatic substituent enhances rigidity
3-[5-(2-Propanyl)-1-cyclohexen-1-yl]propanal C₁₂H₁₈O 178.27 Aldehyde Perfumery: green/floral notes; cyclohexenyl ring modulates volatility

*Calculated based on structural inference (cyclopropane ring + propanal chain).

Key Observations:

  • Substituent Effects: Cyclopropane vs. Odor Profile: Cyclohexenyl-substituted propanals (e.g., ) are used in perfumery, suggesting that bulky substituents like cyclopropane could similarly modify odor characteristics through steric hindrance and vapor pressure adjustments .
  • Reactivity :

    • Aldehydes with electron-withdrawing groups (e.g., chlorophenyl) may exhibit reduced nucleophilic addition reactivity compared to alkyl-substituted analogs like the target compound .

Research Findings and Atmospheric Behavior

Propanal exhibits slower degradation (~hours-scale variability) compared to acetone, which shows rapid spikes from localized emissions. This suggests that aldehydes like the target compound may persist longer in the atmosphere, depending on substituent effects .

Biological Activity

3-(1-Methylcyclopropyl)propanal, a compound with the CAS number 120077-81-8, is an organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C7H12O
  • Molecular Weight : 112.17 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC1CCCCC=O

Physical Properties

PropertyValue
Boiling Point150 °C
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The compound may modulate enzyme activities through reversible or irreversible binding, affecting metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibitory effects, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of various aldehydes, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial activity (source: ).

Study 2: Anticancer Activity

A recent investigation published in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. The study suggested that this effect might be mediated by oxidative stress pathways (source: ).

Research Applications

The unique structure of this compound positions it as a valuable candidate for further research in medicinal chemistry and drug development. Its potential applications include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Exploration as a lead compound for anticancer therapies.
  • Chemical Synthesis : Utilization as an intermediate in organic synthesis.

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